molecular formula C22H16N4O13S4 B10766468 Ponceau S CAS No. 25317-44-6

Ponceau S

Cat. No.: B10766468
CAS No.: 25317-44-6
M. Wt: 672.7 g/mol
InChI Key: KMNTUASVUKNVJS-UHFFFAOYSA-N
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Description

Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was first introduced by O. Salinovich and R. C. Montelaroused in 1986 as an alternative to Coomassie Brilliant Blue staining . This compound is widely used due to its ability to stain proteins without causing deleterious effects, making it suitable for subsequent immunoblotting and sequencing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with a suitable aromatic compound to form the diazo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, this compound is produced by combining the diazonium salt of 4-amino-2,5-dimethoxybenzenesulfonic acid with 2-naphthol-3,6-disulfonic acid. The reaction is carried out in an aqueous medium with controlled pH and temperature to ensure high yield and purity of the dye .

Chemical Reactions Analysis

Types of Reactions: Ponceau S undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ponceau S has a wide range of applications in scientific research, including:

Mechanism of Action

Ponceau S binds to proteins through electrostatic interactions with positively charged amino groups and non-covalent interactions with non-polar regions of the protein. This binding allows for the visualization of protein bands on membranes. The dye can be easily removed by washing with water, making it suitable for subsequent immunological detection .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its reversible staining property, low cost, and compatibility with various membrane types. It allows for subsequent downstream applications without interfering with protein structure or function .

Properties

CAS No.

25317-44-6

Molecular Formula

C22H16N4O13S4

Molecular Weight

672.7 g/mol

IUPAC Name

3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H16N4O13S4/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39)

InChI Key

KMNTUASVUKNVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

physical_description

Dark reddish-brown to brown powder;  [Eastman Kodak MSDS]

Origin of Product

United States

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